molecular formula C15H17N3O5 B12880329 N-(Morpholinomethyl)-2-(m-nitrophenyl)succinimide CAS No. 66064-17-3

N-(Morpholinomethyl)-2-(m-nitrophenyl)succinimide

Cat. No.: B12880329
CAS No.: 66064-17-3
M. Wt: 319.31 g/mol
InChI Key: OUFKBMNTEUCLPW-UHFFFAOYSA-N
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Description

N-(Morpholinomethyl)-2-(m-nitrophenyl)succinimide: is a synthetic organic compound characterized by the presence of a morpholinomethyl group attached to a succinimide ring, which is further substituted with a m-nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Morpholinomethyl)-2-(m-nitrophenyl)succinimide typically involves a multi-step process:

    Formation of Succinimide Derivative: The initial step involves the preparation of a succinimide derivative. This can be achieved by reacting succinic anhydride with an amine to form the succinimide ring.

    Introduction of the m-Nitrophenyl Group: The m-nitrophenyl group is introduced via a nitration reaction, where a phenyl ring is nitrated using a mixture of concentrated nitric acid and sulfuric acid.

    Attachment of the Morpholinomethyl Group: The final step involves the introduction of the morpholinomethyl group. This can be done through a Mannich reaction, where morpholine, formaldehyde, and the nitrated succinimide derivative are reacted together under acidic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group in the compound can undergo reduction to form an amino group under suitable conditions.

    Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The succinimide ring can undergo nucleophilic substitution reactions, where the morpholinomethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C), sodium borohydride (NaBH₄)

    Substitution: Sodium hydride (NaH), alkyl halides

Major Products Formed

    Reduction: Formation of N-(Morpholinomethyl)-2-(m-aminophenyl)succinimide

    Substitution: Formation of various substituted succinimides depending on the nucleophile used

Scientific Research Applications

Chemistry

In organic synthesis, N-(Morpholinomethyl)-2-(m-nitrophenyl)succinimide can be used as an intermediate for the synthesis of more complex molecules. Its unique structure allows it to participate in various chemical reactions, making it a valuable building block.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and binding sites due to its ability to form stable complexes with proteins.

Medicine

In medicinal chemistry, derivatives of this compound are explored for their potential pharmacological activities, including anti-inflammatory and anticancer properties.

Industry

In the materials science industry, this compound can be used in the development of novel polymers and materials with specific properties, such as enhanced thermal stability or conductivity.

Mechanism of Action

The mechanism by which N-(Morpholinomethyl)-2-(m-nitrophenyl)succinimide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the morpholinomethyl group can enhance binding affinity through hydrogen bonding and van der Waals interactions. These interactions can modulate the activity of biological pathways, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(Morpholinomethyl)-2-(p-nitrophenyl)succinimide
  • N-(Morpholinomethyl)-2-(o-nitrophenyl)succinimide
  • N-(Piperidinylmethyl)-2-(m-nitrophenyl)succinimide

Uniqueness

N-(Morpholinomethyl)-2-(m-nitrophenyl)succinimide is unique due to the specific positioning of the nitro group on the phenyl ring, which can influence its reactivity and binding properties. The presence of the morpholinomethyl group also imparts distinct chemical and biological characteristics compared to similar compounds with different substituents.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

66064-17-3

Molecular Formula

C15H17N3O5

Molecular Weight

319.31 g/mol

IUPAC Name

1-(morpholin-4-ylmethyl)-3-(3-nitrophenyl)pyrrolidine-2,5-dione

InChI

InChI=1S/C15H17N3O5/c19-14-9-13(11-2-1-3-12(8-11)18(21)22)15(20)17(14)10-16-4-6-23-7-5-16/h1-3,8,13H,4-7,9-10H2

InChI Key

OUFKBMNTEUCLPW-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CN2C(=O)CC(C2=O)C3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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